
1-(Cyclohexyloxy)-2-iodocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexyloxy)-2-iodocyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodine atom and a cyclohexyloxy group. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of both iodine and cyclohexyloxy groups imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane typically involves the iodination of cyclohexyloxycyclohexane. One common method is the reaction of cyclohexyloxycyclohexane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclohexyloxy)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form cyclohexyloxycyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of cyclohexyloxycyclohexanol, cyclohexyloxycyclohexanenitrile, or cyclohexyloxycyclohexylamine.
Oxidation: Formation of cyclohexyloxycyclohexanone.
Reduction: Formation of cyclohexyloxycyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexyloxy)-2-iodocyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexyloxy)-2-iodocyclohexane depends on its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. Additionally, the cyclohexyloxy group can interact with hydrophobic regions of target molecules, enhancing the compound’s solubility and bioavailability. The exact pathways and molecular targets involved vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclohexyloxy)-2-iodocyclohexane can be compared with other similar compounds, such as:
1-(Cyclohexyloxy)-2-bromocyclohexane: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical properties and reactivity.
1-(Cyclohexyloxy)-2-chlorocyclohexane: Contains a chlorine atom, which is even less reactive than bromine and iodine, resulting in distinct reactivity patterns.
1-(Cyclohexyloxy)-2-fluorocyclohexane: Fluorine is the least reactive halogen, and its presence significantly alters the compound’s chemical behavior.
Eigenschaften
Molekularformel |
C12H21IO |
|---|---|
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
1-cyclohexyloxy-2-iodocyclohexane |
InChI |
InChI=1S/C12H21IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12H,1-9H2 |
InChI-Schlüssel |
OZPYLTAVJOOKJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2CCCCC2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


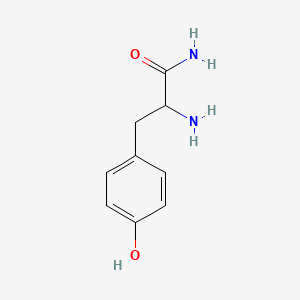


![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
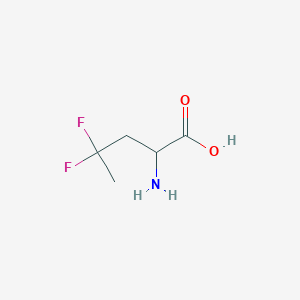
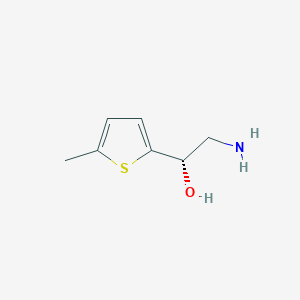
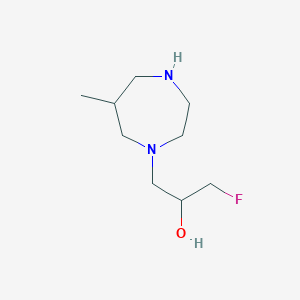


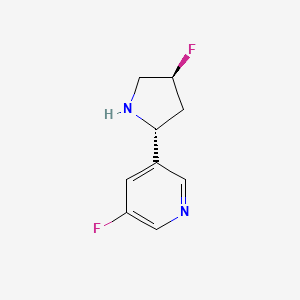
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)

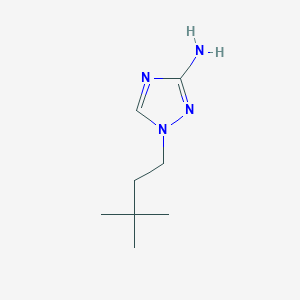
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)
